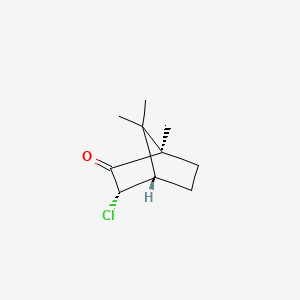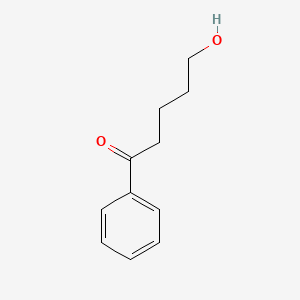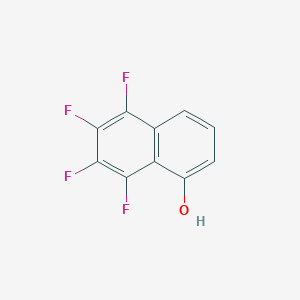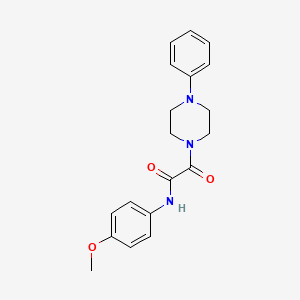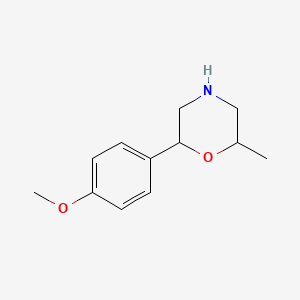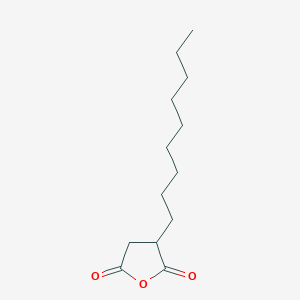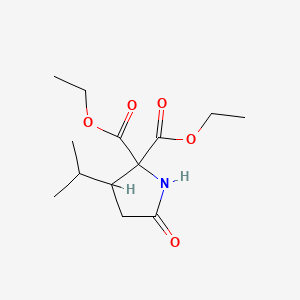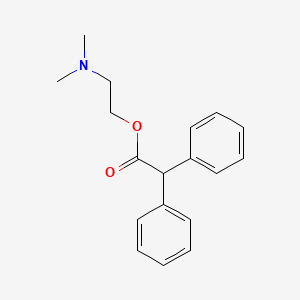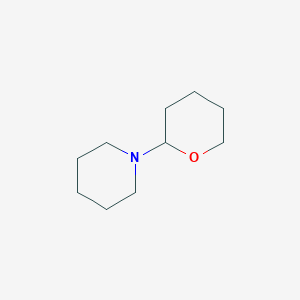
1,4-Bis(4,5-dihydro-1h-imidazol-2-yl)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(4,5-dihydro-1h-imidazol-2-yl)butane is a compound belonging to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(4,5-dihydro-1h-imidazol-2-yl)butane typically involves the reaction of 1,4-dibromobutane with imidazole under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the imidazole nitrogen attacks the carbon atoms of the dibromobutane, displacing the bromine atoms and forming the desired product.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reaction is often carried out at elevated temperatures to increase the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Bis(4,5-dihydro-1h-imidazol-2-yl)butane can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form imidazolium salts.
Reduction: The compound can be reduced to form dihydroimidazole derivatives.
Substitution: The hydrogen atoms on the imidazole rings can be substituted with various functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), and can be carried out in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Imidazolium salts.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(4,5-dihydro-1h-imidazol-2-yl)butane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: Imidazole derivatives are known for their antimicrobial and antifungal properties, making this compound a candidate for drug development.
Industry: It can be used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 1,4-Bis(4,5-dihydro-1h-imidazol-2-yl)butane exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The imidazole rings can also interact with metal ions, making the compound useful in coordination chemistry and catalysis.
Vergleich Mit ähnlichen Verbindungen
- 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene
- 1,4-Di(1H-imidazol-1-yl)benzene
- 2,5-Disubstituted 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene
Comparison: 1,4-Bis(4,5-dihydro-1h-imidazol-2-yl)butane is unique due to its flexible butane linker, which allows for greater conformational freedom compared to the rigid aromatic linkers in similar compounds. This flexibility can enhance its binding affinity and specificity in various applications, making it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
947-00-2 |
|---|---|
Molekularformel |
C10H18N4 |
Molekulargewicht |
194.28 g/mol |
IUPAC-Name |
2-[4-(4,5-dihydro-1H-imidazol-2-yl)butyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C10H18N4/c1(3-9-11-5-6-12-9)2-4-10-13-7-8-14-10/h1-8H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
AYKRGIOUELXFSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)CCCCC2=NCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


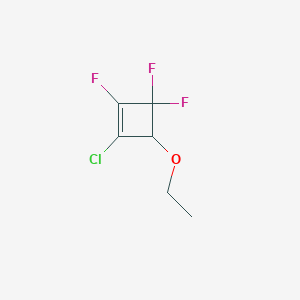
![Dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene](/img/structure/B14749839.png)
